molecular formula C16H19N5O4 B14143210 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B14143210
M. Wt: 345.35 g/mol
InChI Key: GANAIDGQAPCSRY-SFQUDFHCSA-N
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Description

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrazolyl group, and a nitro group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ethoxyphenyl and pyrazolyl groups may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and pyrazolyl groups distinguishes it from other similar compounds, potentially enhancing its antimicrobial properties and making it a valuable compound for further research .

Properties

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C16H19N5O4/c1-4-25-14-7-5-13(6-8-14)12(3)17-18-16(22)10-20-11(2)9-15(19-20)21(23)24/h5-9H,4,10H2,1-3H3,(H,18,22)/b17-12+

InChI Key

GANAIDGQAPCSRY-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C)C

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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